molecular formula C14H15NO4 B2443712 Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate CAS No. 100944-55-6

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate

Cat. No.: B2443712
CAS No.: 100944-55-6
M. Wt: 261.27 g/mol
InChI Key: WUIPHQPYGMFCRH-UHFFFAOYSA-N
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Description

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a chemical compound with the molecular formula C14H15NO4 and a molar mass of 261.27 g/mol . This compound is characterized by its unique structure, which includes an oxazinan ring and a benzyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of benzylamine with a suitable oxazinone derivative, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate can be compared with other similar compounds, such as:

    Methyl 2-(5-phenyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 2-(5-methyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Contains a methyl group instead of a benzyl group.

    Methyl 2-(5-ethyl-2-oxo-1,4-oxazinan-3-yliden)acetate: Features an ethyl group in place of the benzyl group.

Biological Activity

Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-yliden)acetate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure and interactions with biological systems suggest potential applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H15NO4
  • Molar Mass : 261.27 g/mol
  • CAS Number : 100944-55-6
  • IUPAC Name : Methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator. The compound's oxazinan structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial strains and fungi.

Antimicrobial Efficacy

A comparative analysis of the antimicrobial activity of this compound against several pathogens has been conducted:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus7.23 µg/mLModerate
Escherichia coli11.7 µg/mLModerate
Candida albicans21.65 µg/mLSignificant

The compound showed varying levels of inhibition across different strains, with a notable potency against Staphylococcus aureus and Candida albicans. This suggests its potential as a therapeutic agent in treating infections caused by these microorganisms.

Case Studies and Research Findings

  • Antibacterial Studies : A study assessing the antibacterial activity of various oxazinan derivatives found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that substitutions on the benzyl group could enhance antimicrobial potency .
  • Fungal Inhibition : In a separate investigation, the compound was tested against fungal strains such as C. albicans, where it exhibited promising results with a MIC value indicating effective antifungal activity .
  • Mechanistic Insights : Research has suggested that the mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. The presence of the oxazinan ring is crucial for its biological interactions .

Properties

CAS No.

100944-55-6

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2-(5-benzyl-2-oxomorpholin-3-ylidene)acetate

InChI

InChI=1S/C14H15NO4/c1-18-13(16)8-12-14(17)19-9-11(15-12)7-10-5-3-2-4-6-10/h2-6,8,11,15H,7,9H2,1H3

InChI Key

WUIPHQPYGMFCRH-UHFFFAOYSA-N

SMILES

COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C=C1C(=O)OCC(N1)CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

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